![molecular formula C31H47N3 B12093309 N-type calcium channel blocker-1](/img/structure/B12093309.png)
N-type calcium channel blocker-1
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Overview
Description
N-type calcium channel blocker-1 is a compound known for its ability to block N-type calcium channels, which are crucial in the regulation of neurotransmitter release in the nervous system. These channels are primarily found in the presynaptic terminals of neurons and play a significant role in pain transmission and other neurological processes . The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic pain and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-type calcium channel blocker-1 typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of phenoxyaniline and sulfonamide analogues, which undergo structural modifications to enhance their potency and selectivity . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent analogues. This process can include the use of scintillation proximity assays to evaluate the binding affinity of various compounds to N-type calcium channels . The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-type calcium channel blocker-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products: The major products formed from these reactions are typically analogues of this compound with improved potency and selectivity for N-type calcium channels .
Scientific Research Applications
Pain Management
- Mechanism of Action : Ziconotide blocks calcium influx through N-type channels, reducing the release of pain-related neurotransmitters such as substance P and glutamate. This mechanism is particularly effective in patients with neuropathic pain conditions where traditional analgesics may fail.
- Clinical Studies : Research has demonstrated that ziconotide can provide significant pain relief in patients with intractable pain conditions, such as cancer pain and neuropathic pain syndromes. In a study involving patients with chronic pain, ziconotide administration resulted in a notable reduction in pain scores compared to placebo .
Cardiovascular Health
- Cilnidipine : A dual L-/N-type calcium channel blocker, cilnidipine has shown promise in reducing urinary albumin excretion and improving renal function in hypertensive patients. Clinical trials have demonstrated that cilnidipine effectively lowers blood pressure while having a favorable side effect profile compared to traditional L-type blockers .
Neurological Disorders
- Levetiracetam : This drug has been found to selectively inhibit N-type calcium channels in hippocampal neurons, providing insights into its potential use as an antiepileptic agent . The modulation of calcium currents through these channels could help stabilize neuronal excitability.
- Neuroprotection : The selective blockade of N-type channels may offer neuroprotective benefits by reducing excitotoxicity associated with conditions like Parkinson's disease .
Comparative Summary of Applications
Application Area | Specific Compound | Mechanism of Action | Clinical Outcomes |
---|---|---|---|
Pain Management | Ziconotide | Blocks N-type calcium channels | Significant reduction in chronic pain |
Cardiovascular Health | Cilnidipine |
Mechanism of Action
N-type calcium channel blocker-1 exerts its effects by selectively blocking N-type calcium channels, which are voltage-gated channels involved in the influx of calcium ions into neurons. By inhibiting these channels, the compound reduces the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain transmission . This mechanism makes it a promising candidate for the treatment of chronic and neuropathic pain .
Comparison with Similar Compounds
Ziconotide: A synthetic version of ω-conotoxin MVIIA, derived from the venom of the marine snail Conus magus.
Gabapentin and Pregabalin: Both are potent N-type calcium channel blockers used in the treatment of neuropathic pain.
Uniqueness: N-type calcium channel blocker-1 is unique due to its high affinity and selectivity for N-type calcium channels, making it a highly effective inhibitor with potential therapeutic applications . Its oral activity and favorable pharmacokinetic properties further distinguish it from other similar compounds .
Biological Activity
N-type calcium channels, primarily identified as CaV2.2, play a crucial role in various physiological processes, including neurotransmitter release, pain modulation, and cardiovascular function. This article delves into the biological activity of N-type calcium channel blocker-1 (NCCB-1), exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of N-Type Calcium Channels
N-type calcium channels are voltage-gated channels that facilitate the influx of calcium ions into cells, which is essential for neurotransmitter release at synaptic terminals. These channels are composed of a principal α1B subunit and auxiliary β and α2δ subunits that modulate their function. They are predominantly located in the nervous system and neuroendocrine cells, contributing significantly to synaptic transmission and hormone secretion .
NCCB-1 selectively inhibits N-type calcium channels, leading to reduced calcium influx. This inhibition can have several downstream effects:
- Neurotransmitter Release : By blocking N-type channels, NCCB-1 decreases the release of neurotransmitters such as glutamate and GABA, which can influence neuronal excitability and synaptic plasticity .
- Hormonal Regulation : Studies indicate that NCCB-1 affects aldosterone production by inhibiting calcium signaling pathways activated by angiotensin II (Ang II) in adrenocortical cells .
- Pain Modulation : As a target for pain management, NCCB-1 has been shown to alleviate neuropathic pain by reducing excitatory neurotransmitter release .
Case Studies and Clinical Trials
- Aldosterone Regulation :
- Pain Management :
- Hypertension Treatment :
Data Tables
Properties
Molecular Formula |
C31H47N3 |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-enyl)piperidin-4-amine |
InChI |
InChI=1S/C31H47N3/c1-25(2)17-23-34(29-14-8-26(9-15-29)16-20-31(3,4)5)30-18-21-33(22-19-30)24-27-10-12-28(13-11-27)32(6)7/h8-15,17,30H,16,18-24H2,1-7H3 |
InChI Key |
DGAZXKNFOZWANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C1CCN(CC1)CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)CCC(C)(C)C)C |
Origin of Product |
United States |
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